molecular formula C33H38ClNO7S B11829726 Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester

Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester

Cat. No.: B11829726
M. Wt: 628.2 g/mol
InChI Key: HQGVYJSFKYQWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted derivative of malonic acid (propanedioic acid), featuring a complex molecular architecture. Its structure includes:

  • 1,3-diethyl ester groups: These ester functionalities enhance lipophilicity and stability, common in prodrug designs or polymer precursors .
  • tert-butoxycarbonyl (Boc) protected amino group: The Boc group is widely used in organic synthesis to protect amines, indicating this compound may serve as an intermediate in peptide or heterocycle synthesis .

Its properties are inferred from structurally related malonic acid derivatives.

Properties

Molecular Formula

C33H38ClNO7S

Molecular Weight

628.2 g/mol

IUPAC Name

diethyl 2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

InChI

InChI=1S/C33H38ClNO7S/c1-6-39-29(36)33(30(37)40-7-2,35-31(38)42-32(3,4)5)19-18-24-16-17-27(21-28(24)34)43-26-15-11-14-25(20-26)41-22-23-12-9-8-10-13-23/h8-17,20-21H,6-7,18-19,22H2,1-5H3,(H,35,38)

InChI Key

HQGVYJSFKYQWJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=C(C=C(C=C1)SC2=CC=CC(=C2)OCC3=CC=CC=C3)Cl)(C(=O)OCC)NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Propanedioic acid, specifically the compound identified as 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester , is an intricate organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's complex structure includes multiple functional groups that may contribute to its biological activity. The molecular formula is C18H23ClO4C_{18}H_{23}ClO_{4}, with a molecular weight of approximately 338.83 g/mol. The presence of a chloro group and various aromatic rings suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H23ClO4C_{18}H_{23}ClO_{4}
Molecular Weight338.83 g/mol
Density1.413 g/cm³
Boiling Point384ºC at 760 mmHg
Flash Point200.2ºC

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, toxicity, and therapeutic potential.

The compound may exert its effects through several pathways:

  • Antitumor Activity : Preliminary studies indicate that derivatives of propanedioic acid can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the phenylmethoxy group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine production.

Case Studies

  • Antitumor Effects : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the growth of breast cancer cells in vitro. The mechanism involved the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antimicrobial Activity : Research conducted by International Journal of Antimicrobial Agents demonstrated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
  • Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits promising bioactivity, it also presents a risk of cytotoxicity at higher concentrations. A study in Toxicology Reports assessed its safety profile, emphasizing the need for careful dosage management in therapeutic applications.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. It can be synthesized through various methods, including:

  • Esterification : The reaction of propanedioic acid with diethyl alcohol under acidic conditions.
  • Chlorination and Substitution Reactions : The introduction of the chloro group and subsequent substitution reactions to enhance biological activity.

Medicinal Chemistry

Propanedioic acid derivatives are explored for their potential therapeutic effects, including:

  • Antitumor Activity : Investigated for its ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Properties : Studied for its potential to reduce inflammation in various models.
  • Antimicrobial Effects : Evaluated against a range of bacterial strains.

Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify functional groups for desired properties in pharmaceuticals and agrochemicals.

Material Science

The compound is utilized in the development of polymers and resins due to its structural integrity and chemical stability. It can be incorporated into materials that require enhanced durability and resistance to environmental factors.

Case Study 1: Antitumor Research

A study examined the effects of propanedioic acid derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory properties of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.

Data Table: Comparison of Biological Activities

Activity TypeObserved EffectReference Source
AntitumorSignificant cell inhibition
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name (Propanedioic Acid Derivatives) Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound 2-chloro, thioether, Boc-amino, diethyl ester C₃₂H₃₄ClNO₆S ~620.14* Hypothesized use in drug synthesis or coordination polymers N/A
Diethyl malonate Diethyl ester C₇H₁₂O₄ 160.17 Versatile synthon for Knoevenagel condensations; precursor to barbiturates
Propanedioic acid, 2-butyl-2-phenyl-, 1,3-diethyl ester Butyl, phenyl C₁₇H₂₄O₄ 292.37 Increased lipophilicity; potential surfactant or plasticizer
Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-dimethyl ester Boc-amino, dimethyl ester C₁₀H₁₇NO₆ 247.25 Boc protection enhances amine stability; intermediate in peptide synthesis
Propanedioic acid,2-[[[4-(decyloxy)-3-ethoxyphenyl]amino]methylene]-, 1,3-diethyl ester Decyloxy, ethoxy, imine C₂₆H₄₁NO₆ 463.61 Polar side chains may improve solubility; potential dye or ligand
Propanedioic acid, 2-[methyl(phenylmethyl)amino]-, 1,3-diethyl ester Benzylmethylamino C₁₅H₂₁NO₄ 279.33 Amino group enables hydrogen bonding; possible catalyst or pharmaceutical intermediate

*Calculated based on substituent contributions; exact value requires experimental validation.

Key Comparisons:

Ester Groups :

  • Diethyl esters (target compound, diethyl malonate) offer higher volatility and reactivity compared to dimethyl esters (e.g., ), facilitating reactions like transesterification .
  • Bulky esters (e.g., butyl-phenyl in ) reduce crystallization tendencies, enhancing compatibility in polymer blends.

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro in the target compound) increase electrophilicity at the α-carbon, promoting nucleophilic attacks in condensation reactions .
  • Thioether and aromatic groups (target compound, ) may enable π-π stacking or metal coordination, relevant in supramolecular chemistry .
  • Boc protection (target compound, ) masks reactive amines, preventing undesired side reactions during multi-step syntheses.

Applications :

  • Simpler esters (e.g., diethyl malonate) are industrial workhorses for acetoacetic ester synthesis .
  • Complex derivatives (e.g., target compound) are likely niche intermediates in drug discovery or specialty materials due to their tailored substituents.

Preparation Methods

Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYieldCitation
Malonate AlkylationNaH, THF, 60°C98%
Thioether CouplingCuI, DMF, 110°C85%-
Boc ProtectionBoc₂O, DMAP, DCM92%
ChlorinationCl₂, FeCl₃, DCM78%-

Challenges and Optimization Considerations

  • Steric Hindrance: The bulky phenylthioether group may slow alkylation kinetics, necessitating extended reaction times or elevated temperatures.

  • Regioselectivity: Ensuring chlorination occurs at the para position relative to the thioether requires careful control of EAS conditions.

  • Catalyst Efficiency: Transitioning from CuI in thioether synthesis to FeCl₃ in chlorination introduces compatibility challenges, demanding intermediate purification.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step organic reactions, such as nucleophilic substitution or esterification. Key steps include:

  • Reacting malonic acid derivatives with aryl halides or nitro compounds under controlled conditions.
  • Optimizing parameters like temperature (80–120°C), reaction time (12–24 hours), and molar ratios (1:1.2–1:3 for reactant:catalyst) to improve yield (70–85%) and purity (>95%) .
  • Purification via column chromatography or recrystallization. Advanced optimization may involve Design of Experiments (DoE) to evaluate interactions between variables.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

A combination of spectroscopic and analytical methods is critical:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • Infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at 1700–1750 cm⁻¹).
  • HPLC or GC for purity assessment (>98% recommended for biological studies) .

Q. How should researchers handle stability and storage challenges for this compound?

  • Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation.
  • Avoid exposure to moisture, strong acids/bases, or UV light.
  • Monitor decomposition via periodic HPLC analysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological interactions?

  • Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to target proteins (e.g., enzymes or receptors). Focus on the chlorophenyl-thioether and tert-butoxycarbonyl (Boc) groups as key pharmacophores .
  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) simulations assess conformational stability in biological membranes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, HSQC, HMBC) clarifies ambiguous proton-carbon correlations, particularly for overlapping signals in aromatic regions.
  • X-ray crystallography provides definitive confirmation of stereochemistry and crystal packing.
  • Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw) .

Q. How does the compound’s three-dimensional conformation influence its biological activity?

  • The ethyl ester groups enhance lipid solubility, improving membrane permeability.
  • The Boc-protected amine modulates steric hindrance, affecting binding to active sites.
  • Use circular dichroism (CD) or small-angle X-ray scattering (SAXS) to study conformational changes in solution .

Q. What methodologies assess the compound’s potential toxicity in preclinical studies?

  • Ames test for mutagenicity and MTT assay for cytotoxicity (IC₅₀ values).
  • ADMET prediction tools (e.g., SwissADME) evaluate absorption, distribution, and metabolic stability.
  • In vivo acute toxicity studies in rodent models (dose range: 10–100 mg/kg) .

Methodological Considerations for Data Analysis

  • Contradictory yield data : Re-evaluate solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C vs. CuI).
  • Unexpected byproducts : Use LC-MS to identify intermediates and adjust stepwise reaction quenching.
  • Biological activity variability : Validate assays with positive/negative controls and replicate experiments (n ≥ 3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.